2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-methylacetamide
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Overview
Description
2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-methylacetamide is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloropyrazole with a suitable pyrimidine precursor under specific conditions . The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-methylacetamide involves its interaction with molecular targets such as CDKs. By inhibiting CDKs, the compound can interfere with cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of CDK/cyclin complexes, which are essential for cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, which can enhance their inhibitory activity against CDKs.
Uniqueness
2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct biological properties. Its chloro and N-methylacetamide groups contribute to its potency as a CDK inhibitor and its cytotoxic activity against cancer cells .
Properties
Molecular Formula |
C8H8ClN5O |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
2-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C8H8ClN5O/c1-10-6(15)3-14-8-5(2-13-14)7(9)11-4-12-8/h2,4H,3H2,1H3,(H,10,15) |
InChI Key |
RJAYRFOTBRTXSF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1C2=C(C=N1)C(=NC=N2)Cl |
Origin of Product |
United States |
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